molecular formula C₂₃H₂₄D₅N₃O₂S B1157345 Ethyl Quetiapine-d5

Ethyl Quetiapine-d5

Cat. No.: B1157345
M. Wt: 416.59
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Quetiapine-d5 is a deuterated analog of Quetiapine, a second-generation antipsychotic used to treat schizophrenia and bipolar disorder. Deuterated compounds like this compound are chemically modified by replacing five hydrogen atoms with deuterium isotopes at specific positions. This modification enhances molecular stability and reduces metabolic degradation, making it invaluable as an internal standard in pharmacokinetic studies .

Properties

Molecular Formula

C₂₃H₂₄D₅N₃O₂S

Molecular Weight

416.59

Synonyms

11-[4-[2-(2-Ethoxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Ethyl Quetiapine-d5 and Related Compounds
Compound CAS Number Molecular Formula Primary Application Pharmacokinetic Half-Life Key Distinction
This compound Not explicitly listed (referenced as TRC E932002) C₂₁H₂₀D₅N₃O₂S Internal standard for LC-MS analysis N/A (research tool) Deuterium substitution enhances stability for analytical precision
Quetiapine 111974-72-2 C₂₁H₂₅N₃O₂S Therapeutic antipsychotic agent ~6 hours (varies with dose) Rapid metabolism; used clinically
Quetiapine Related Compound H Not listed C₂₁H₂₄N₄O₃S Reference standard for impurity testing N/A (quality control) Oxidized piperazine moiety; structural analog
Ethyl Maltol-d5 4940-11-8 C₇H₅D₅O₃ Flavor/odor research N/A (research tool) Deuterated flavoring agent; unrelated therapeutic class
Key Insights:
  • Deuterium Isotope Effect: this compound exhibits slower metabolic clearance compared to non-deuterated Quetiapine due to stronger C-D bonds, which reduces enzyme-mediated degradation. This property is critical for minimizing signal interference in analytical workflows .
  • Therapeutic vs. Analytical Use : Unlike Quetiapine (a therapeutic agent with dose-dependent half-life), this compound serves solely as a stable reference compound, ensuring accurate quantification in studies investigating Quetiapine overdose kinetics or drug-drug interactions .

Pharmacokinetic and Analytical Performance

  • Quetiapine: Clinical studies report a terminal half-life of ~6 hours, though overdose cases show prolonged elimination (up to 12–24 hours) due to non-linear pharmacokinetics at high doses . This compound is used to normalize these variations in serum concentration measurements .
  • Quetiapine Extended-Release : This formulation modifies release kinetics (half-life ~12 hours) but still requires deuterated standards like this compound for precise bioanalytical validation .

Regulatory and Quality Considerations

  • This compound must comply with guidelines for deuterated internal standards, such as those outlined in ICH Q2(R1) for analytical method validation .
  • Quetiapine Related Compound H is governed by USP monographs for impurity profiling, emphasizing its role in quality control rather than therapeutic monitoring .

Q & A

Q. How should conflicting literature on this compound’s receptor selectivity be critically evaluated?

  • Methodological Answer : Perform comparative binding assays under standardized conditions (e.g., 37°C, pH 7.4) using recombinant receptors (e.g., 5-HT2A vs. D2). Cross-validate with radioligand displacement studies (³H-ketanserin for 5-HT2A) and report Ki values with 95% CIs. Reconcile discrepancies via meta-regression of assay parameters (e.g., membrane preparation methods) .

Q. What criteria define rigorous characterization of novel this compound derivatives in structure-activity relationship (SAR) studies?

  • Methodological Answer : Require ≥95% purity (HPLC), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and 2D-NMR (COSY, HSQC) for stereochemical assignment. Biological assays must include positive/negative controls and IC50/EC50 values calculated via nonlinear regression (e.g., GraphPad Prism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.